![molecular formula C14H19N5O2S B6435616 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 2549032-68-8](/img/structure/B6435616.png)
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide” is a compound that has been identified as a JAK1 selective inhibitor . It is based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Synthesis Analysis
The synthesis of this compound involves the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . The structural design was based on this combination .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C19H22N8 and a molecular weight of 362.43 .Applications De Recherche Scientifique
JAK1 Inhibitor for Autoimmune Diseases
This compound has been identified as a selective JAK1 inhibitor . Janus kinases (JAKs) are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis . As JAK1 pairs with JAK2, JAK3, and TYK2, a JAK1-selective inhibitor would be expected to inhibit many cytokines involved in inflammation and immune function .
Treatment of Rheumatoid Arthritis
The compound has demonstrated efficacy in a rat adjuvant-induced arthritis (rAIA) model . This suggests its potential as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases, including rheumatoid arthritis .
Multi-Targeted Kinase Inhibitor
The compound has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests its potential as a multi-targeted kinase inhibitor .
Apoptosis Inducer
The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Potential Anticancer Therapeutic
Given its ability to inhibit multiple kinases and induce apoptosis, the compound shows promise as a potential anticancer therapeutic .
6. In Vivo Efficacy in Animal Models The compound has demonstrated desired efficacies in CIA and AIA models . This suggests its potential for in vivo applications in the treatment of various diseases .
7. Structural Modifications for Improved Potency and Selectivity Improvements in JAK1 potency and selectivity were achieved via structural modifications suggested by X-ray crystallographic analysis . This indicates the compound’s potential for further optimization and development .
Potential for Oral Bioavailability
The compound has been identified as a selective and orally bioavailable inhibitor of PKB with in vivo antitumor activity . This suggests its potential for development into an orally administered therapeutic .
Mécanisme D'action
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathway of various cytokines involved in inflammation and immune function .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream effectors in the JAK-STAT signaling pathway .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound. Upon inhibition of JAK1, the signal transduction is interrupted, leading to a decrease in the transcription of target genes involved in inflammation and immune response .
Pharmacokinetics
The compound exhibits good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has been optimized for in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the transcription of target genes involved in inflammation and immune response . This can result in the reduction of symptoms in diseases characterized by overactive JAK-STAT signaling, such as certain types of cancer and autoimmune diseases .
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18(22(20,21)11-2-3-11)10-5-7-19(8-10)14-12-4-6-15-13(12)16-9-17-14/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUTWOJRCRSBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.